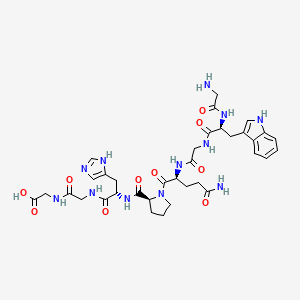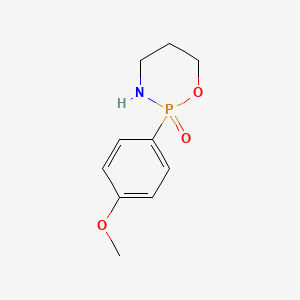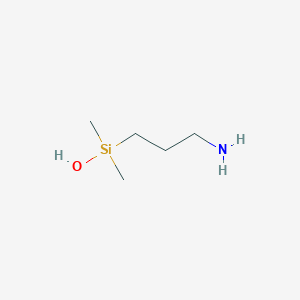
Azetidine, 1,1'-carbonylbis[3,3-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidine, 1,1’-carbonylbis[3,3-dinitro- is a highly reactive, nitrogen-containing heterocyclic compound Azetidines are known for their strained four-membered ring structure, which imparts unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidine, 1,1’-carbonylbis[3,3-dinitro- typically involves cyclization reactions. One common method is the [3+1] radical cascade cyclization enabled by photo-induced copper catalysis . This method is characterized by double C-H activation and offers operational simplicity, a cheap catalyst, and a broad substrate scope.
Industrial Production Methods
Industrial production methods for azetidines often involve the use of metalated azetidines and practical C(sp3)–H functionalization . These methods are designed to maximize yield and efficiency while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Azetidine, 1,1’-carbonylbis[3,3-dinitro- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include CF3, CN, sulfonamide, and amide . Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of electron-rich substitutions such as Me, t-Bu, and OMe can lead to the formation of various functionalized azetidines .
Aplicaciones Científicas De Investigación
Azetidine, 1,1’-carbonylbis[3,3-dinitro- has a wide range of scientific research applications, including:
Chemistry: Used as a raw material, intermediate, and catalyst in organic synthesis.
Biology: Serves as an important active unit in amino acids and alkaloids.
Medicine: Utilized in the development of pharmaceutically active compounds.
Industry: Applied in the synthesis of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of azetidine, 1,1’-carbonylbis[3,3-dinitro- involves its highly strained four-membered ring structure, which makes it highly reactive. This reactivity allows it to interact with various molecular targets and pathways, leading to its effects in different applications .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness
Azetidine, 1,1’-carbonylbis[3,3-dinitro- is unique due to its balanced ring strain, which provides both stability and reactivity. This makes it an attractive compound for various chemical reactions and applications .
Propiedades
Número CAS |
211429-18-4 |
|---|---|
Fórmula molecular |
C7H8N6O9 |
Peso molecular |
320.17 g/mol |
Nombre IUPAC |
bis(3,3-dinitroazetidin-1-yl)methanone |
InChI |
InChI=1S/C7H8N6O9/c14-5(8-1-6(2-8,10(15)16)11(17)18)9-3-7(4-9,12(19)20)13(21)22/h1-4H2 |
Clave InChI |
JZOHQYPXISYIFD-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(=O)N2CC(C2)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



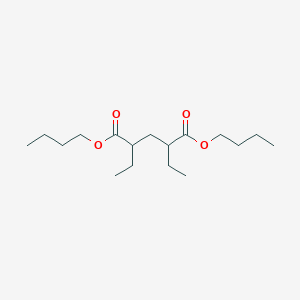
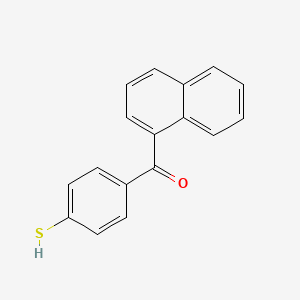

![Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]-](/img/structure/B14246654.png)

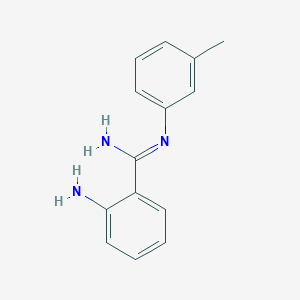
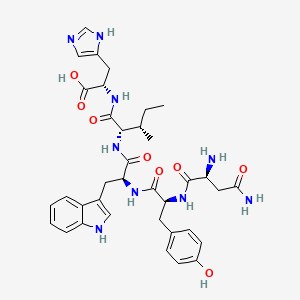

![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride (9CI)](/img/structure/B14246667.png)
